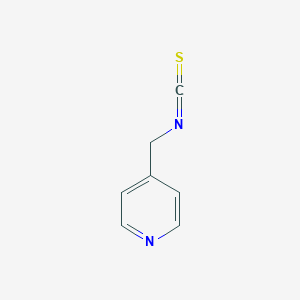
4-(Isothiocyanatomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isothiocyanatomethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
4-(Isothiocyanatomethyl)pyridine serves as a crucial building block in organic synthesis. Its isothiocyanate functional group allows for versatile reactions, including:
- Synthesis of Heterocycles: The compound can be utilized to create complex heterocyclic structures, which are essential in pharmaceutical chemistry.
- Functionalization Reactions: The reactive nature of the isothiocyanate group enables functionalization, leading to the development of novel compounds with desirable properties.
Biological Activities
Research has indicated that this compound exhibits various biological activities, primarily in the following areas:
- Anticancer Properties: Studies have shown that isothiocyanates can induce apoptosis in cancer cells. For instance, they modulate apoptotic pathways by affecting proteins such as Bcl-2 and Bax, thereby promoting cell death in malignancies like prostate cancer .
- Antimicrobial Effects: The compound has been investigated for its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
- Inhibition of Enzymes: It has been noted for its potential to inhibit deubiquitinating enzymes, which play a role in tumorigenesis. This inhibition can lead to the suppression of cancer cell metastasis through the modulation of gene expression related to metastasis.
Pharmaceutical Applications
Given its biological activities, this compound is being explored as a precursor for various therapeutic agents:
- Drug Development: Its derivatives are being studied for their potential as anticancer drugs and other therapeutic applications due to their ability to target multiple cellular mechanisms involved in disease progression.
- Chemoprevention: The compound is part of ongoing research into chemopreventive strategies against cancer by enhancing detoxification pathways and inhibiting carcinogenesis .
Case Study 1: Anticancer Mechanisms
A study demonstrated that this compound effectively decreased the viability of non-small-cell lung cancer (NSCLC) cells by reversing cisplatin resistance. This was achieved through modulation of aldehyde dehydrogenase (ALDH) expression, which is linked to drug resistance .
Case Study 2: Inhibition of Metastasis
In another investigation, this compound was shown to suppress the metastatic potential of cancer cells by reducing the expression of key proteins involved in metastasis, such as MMP-2 and β-catenin. This highlights its potential use in combination therapies aimed at preventing cancer spread.
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Facilitates complex organic synthesis |
| Biological Activities | Anticancer and antimicrobial | Induces apoptosis; inhibits microbial growth |
| Pharmaceutical Development | Precursor for therapeutic agents | Potential anticancer drug development based on biological activity |
Propiedades
Número CAS |
106244-99-9 |
|---|---|
Fórmula molecular |
C7H6N2S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
Clave InChI |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
SMILES canónico |
C1=CN=CC=C1CN=C=S |
Sinónimos |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















